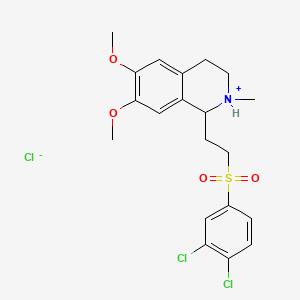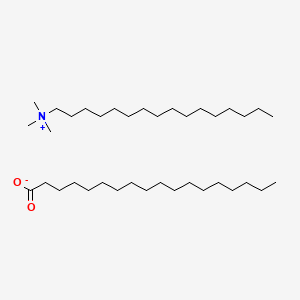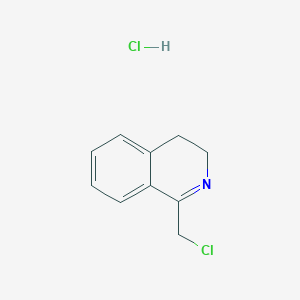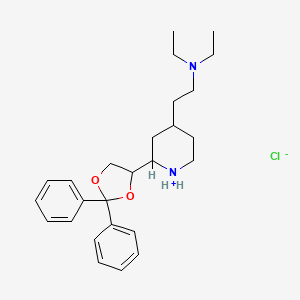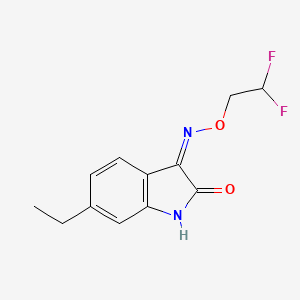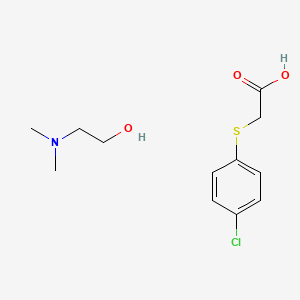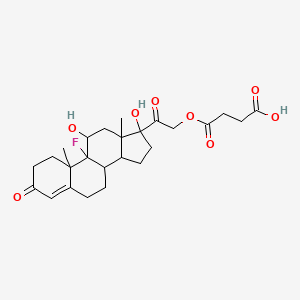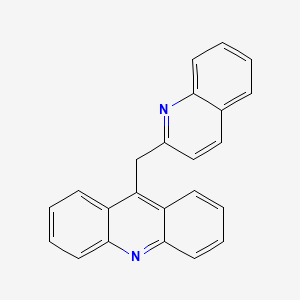
Acridine, 9-(2-quinolylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-(2-quinolylmethyl)-: is a heterocyclic aromatic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, material science, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine derivatives, including Acridine, 9-(2-quinolylmethyl)-, typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This is followed by a cyclization step to produce the acridine core . Another common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material .
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the efficient production of high-quality acridine compounds .
Chemical Reactions Analysis
Types of Reactions: Acridine, 9-(2-quinolylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as zinc metal or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc metal, sodium borohydride.
Substitution: Alkyl iodides, alkaline potassium ferricyanide.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: N-alkyl acridinium iodides, N-alkyl acridones.
Scientific Research Applications
Acridine, 9-(2-quinolylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acridine, 9-(2-quinolylmethyl)- primarily involves DNA intercalation. This compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and DNA polymerase . This leads to the inhibition of DNA replication and transcription, making it a potent anticancer agent. Additionally, its interaction with proteins and enzymes contributes to its antimicrobial and neuroprotective effects .
Comparison with Similar Compounds
- Acriflavine
- Proflavine
- Quinacrine
- Tacrine
- Velnacrine
Comparison: Acridine, 9-(2-quinolylmethyl)- is unique due to its specific structural features, which confer distinct biological activities. While other acridine derivatives like acriflavine and proflavine are primarily used as antiseptics and antimicrobial agents, Acridine, 9-(2-quinolylmethyl)- has shown promise in cancer therapy and neuroprotection . Its ability to intercalate DNA and interact with proteins makes it a versatile compound with a broader range of applications compared to its analogs .
Properties
CAS No. |
30670-47-4 |
|---|---|
Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
9-(quinolin-2-ylmethyl)acridine |
InChI |
InChI=1S/C23H16N2/c1-4-10-21-16(7-1)13-14-17(24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2 |
InChI Key |
ILHALOHHYDDHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


